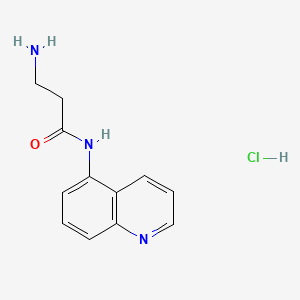
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring followed by sulfonylation. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be introduced onto the pyrazole ring through a nickel-catalyzed reaction with arylboronic acids . The reaction conditions often include the use of a nickel catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would need to be optimized for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., nickel for difluoroalkylation). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines would yield sulfonamide derivatives, while reactions with alcohols would produce sulfonate esters.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The difluoroethyl group can influence the electronic properties of the molecule, potentially enhancing its reactivity and stability in certain reactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoromethyl group, which have similar reactivity and applications.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the difluoroethyl group and the sulfonyl chloride moiety on a pyrazole ring.
Properties
Molecular Formula |
C6H7ClF2N2O2S |
|---|---|
Molecular Weight |
244.65 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-6(8,9)4-3-5(11(2)10-4)14(7,12)13/h3H,1-2H3 |
InChI Key |
GRFHPPOUPILBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=C1)S(=O)(=O)Cl)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)


![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
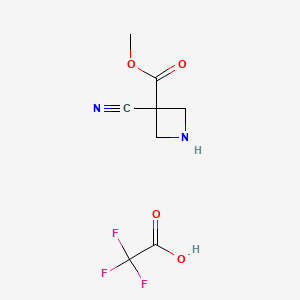
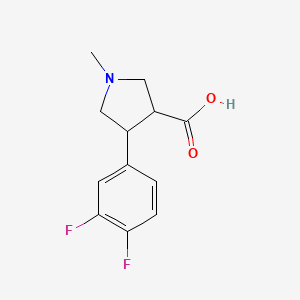
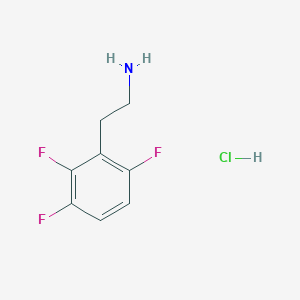
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
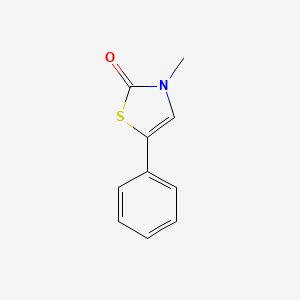
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
